3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate
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Overview
Description
3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate is a heterocyclic compound with a complex structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate typically involves the reaction of 3-ethyl-2-methylbenzoxazole with methyl sulfate under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a temperature range of 0-5°C. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions with reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted benzoxazolium salts.
Scientific Research Applications
3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium iodide
- 3-Ethyl-2-methylbenzothiazolium iodide
- 5,7-Di-tert-butyl-3-phenylbenzo[d]oxazol-3-ium tetrafluoroborate
Uniqueness
3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate is unique due to its specific methyl sulfate group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C17H19NO5S |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-ethyl-2-methyl-5-phenyl-1,3-benzoxazol-3-ium;methyl sulfate |
InChI |
InChI=1S/C16H16NO.CH4O4S/c1-3-17-12(2)18-16-10-9-14(11-15(16)17)13-7-5-4-6-8-13;1-5-6(2,3)4/h4-11H,3H2,1-2H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
MKSSCYYQECDXDW-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+]1=C(OC2=C1C=C(C=C2)C3=CC=CC=C3)C.COS(=O)(=O)[O-] |
Origin of Product |
United States |
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